2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- is a chemical compound with the molecular formula C13H17NO3S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of piperidine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Piperidinecarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-
Reduction: 2-Piperidinemethanol, 1-[(4-methylphenyl)sulfonyl]-
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The sulfonyl group enhances the compound’s stability and solubility, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinecarboxaldehyde
- 4-Piperidinecarboxaldehyde
- 2-Piperidinecarboxylic acid
Uniqueness
2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both the piperidine ring and the sulfonyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
124981-17-5 |
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Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidine-2-carbaldehyde |
InChI |
InChI=1S/C13H17NO3S/c1-11-5-7-13(8-6-11)18(16,17)14-9-3-2-4-12(14)10-15/h5-8,10,12H,2-4,9H2,1H3 |
InChI Key |
AYTCBXVGSJDUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C=O |
Origin of Product |
United States |
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